

An In-depth Technical Guide to the Discovery and Development of ASN007

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Compound of Interest

Compound Name: ASN007

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This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **ASN007**, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RAS/RAF/MEK/ERK signaling pathway.

Introduction

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.^[1] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.^{[1][2][3]} While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance remains a significant challenge, often mediated by the reactivation of ERK signaling.^{[1][4][5]} This has underscored the therapeutic potential of directly targeting the terminal kinases of this cascade, ERK1 and ERK2.

ASN007 (also known as ERAS-007) is an orally bioavailable, potent, and selective small-molecule inhibitor of ERK1 and ERK2.^{[1][6][7]} Preclinical and clinical studies have demonstrated its promising anti-tumor activity in cancers harboring RAS/RAF pathway mutations, including those resistant to BRAF and MEK inhibitors.^{[1][7][8]}

Discovery and Preclinical Characterization

The discovery of **ASN007** originated from a structure-activity relationship (SAR)-driven medicinal chemistry effort aimed at identifying potent and selective ERK1/2 inhibitors.

Biochemical and Cellular Activity

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[7] In biochemical assays, **ASN007** potently inhibits ERK1 and ERK2 with IC50 values of approximately 2 nM.[5][6][9] A key characteristic of **ASN007** is its long target residence time of 550 minutes, which contributes to its sustained inhibition of ERK signaling.[1][8]

In cellular assays, **ASN007** demonstrates potent anti-proliferative activity in a broad panel of cancer cell lines, with preferential activity in those harboring mutations in the RAS/RAF pathway.[2][7] The compound effectively inhibits the phosphorylation of downstream ERK1/2 substrates, such as RSK1, FRA1, and Elk1, with low nanomolar IC50 values.[5]

Kinase Selectivity

To assess its specificity, **ASN007** was profiled against a large panel of kinases. A radiometric enzymatic assay (KinaseProfiler) of 335 kinases demonstrated that **ASN007** is highly selective for ERK1 and ERK2.[7]

In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of **ASN007** has been evaluated in various preclinical in vivo models. In multiple cell-line-derived xenograft and patient-derived xenograft (PDX) models with BRAF and KRAS mutations, oral administration of **ASN007** resulted in significant tumor growth inhibition.[1][2][5] Notably, **ASN007** demonstrated efficacy in models resistant to BRAF and MEK inhibitors.[1][7] The combination of **ASN007** with a PI3K inhibitor has also been shown to enhance its anti-tumor activity.[8]

Clinical Development

ASN007 is currently under clinical investigation for the treatment of advanced solid tumors.

Phase 1 Clinical Trial (NCT03415126)

A first-in-human, open-label, Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of **ASN007** in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.^{[1][8]} The study employed a dose-escalation design with both once-daily (QD) and once-weekly (QW) oral dosing schedules.^[1]

Data Presentation

Biochemical and Cellular Potency

Target/Cell Line	Assay Type	IC50 (nM)	Reference
ERK1	Biochemical	2	[5][6][9]
ERK2	Biochemical	2	[5][6][9]
RAS/RAF Mutant Cell Lines	Anti-proliferative	Median: 37	
Wild-Type RAS/RAF Cell Lines	Anti-proliferative	>10,000	

Phase 1 Clinical Trial Key Findings (NCT03415126)

Parameter	Finding	Reference
Dosing Regimens	Once-daily (QD) and once-weekly (QW)	[1]
Maximum Tolerated Dose (MTD)	40 mg QD and 250 mg QW	[1]
Pharmacokinetics	Dose-dependent increase in Cmax and AUC24; Elimination half-life (t1/2) of 10-15 hours	[1]
Efficacy	Confirmed partial response in a patient with HRAS-mutant salivary gland cancer; Stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer	[1]
Safety	Manageable and reversible adverse events, including rash, gastrointestinal toxicities, and central serous retinopathy	[1]

Experimental Protocols

ERK1/2 Enzymatic Activity Assay (HTRF-based)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized to determine the in vitro potency of **ASN007** against ERK1 and ERK2 kinases.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The detection is based on FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled substrate (acceptor).

General Protocol:

- Prepare a reaction buffer containing the ERK1 or ERK2 enzyme.

- Add **ASN007** at various concentrations.
- Initiate the kinase reaction by adding the substrate peptide and ATP.
- Incubate the reaction mixture at room temperature.
- Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled streptavidin).
- Incubate to allow for antibody-antigen binding.
- Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) on an HTRF-compatible plate reader.
- Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

Kinase Selectivity Profiling (Radiometric Assay)

Principle: This assay measures the ability of **ASN007** to inhibit the activity of a large panel of kinases by quantifying the incorporation of radiolabeled phosphate from [γ -³³P]ATP into a specific substrate.

General Protocol:

- A panel of purified kinases is prepared.
- **ASN007** is added at a fixed concentration (e.g., 1 μ M).
- The kinase reaction is initiated by the addition of [γ -³³P]ATP and the respective kinase substrate.
- After incubation, the reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
- The amount of incorporated radioactivity is measured using a scintillation counter.

- The percentage of inhibition is calculated by comparing the radioactivity in the presence of **ASN007** to a control reaction.

Western Blot Analysis for p-RSK1 Inhibition

Principle: Western blotting is used to detect the levels of phosphorylated RSK1 (a downstream substrate of ERK1/2) in cancer cells treated with **ASN007**.

General Protocol:

- Culture cancer cell lines (e.g., HT-29) to sub-confluency.
- Treat the cells with varying concentrations of **ASN007** for a specified duration.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the p-RSK1 signal to a loading control (e.g., GAPDH or total RSK1).

Xenograft and PDX Tumor Model Studies

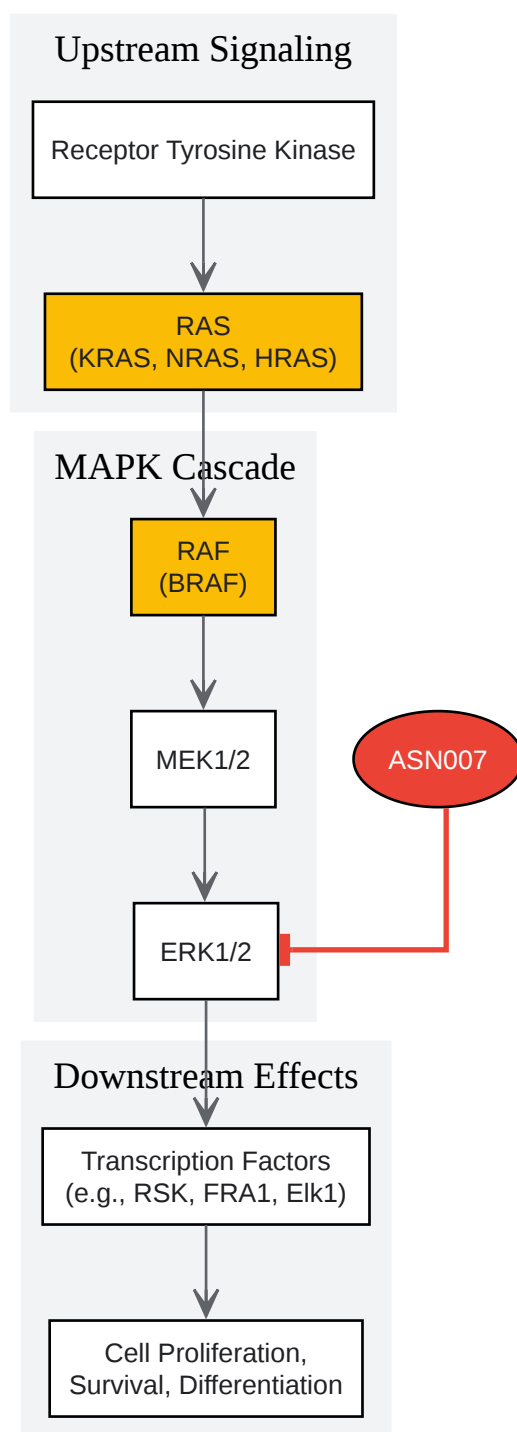
Principle: To evaluate the in vivo anti-tumor efficacy of **ASN007**, human cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice.

General Protocol:

- Cell Line Xenografts:
 - Culture human cancer cells (e.g., those with BRAF or KRAS mutations).
 - Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Patient-Derived Xenografts (PDX):
 - Obtain fresh tumor tissue from cancer patients.
 - Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
- Treatment:
 - Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer **ASN007** orally at a specified dose and schedule (e.g., daily or intermittently). The control group receives the vehicle.
- Monitoring:
 - Measure the tumor volume regularly using calipers.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint:
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Visualizations

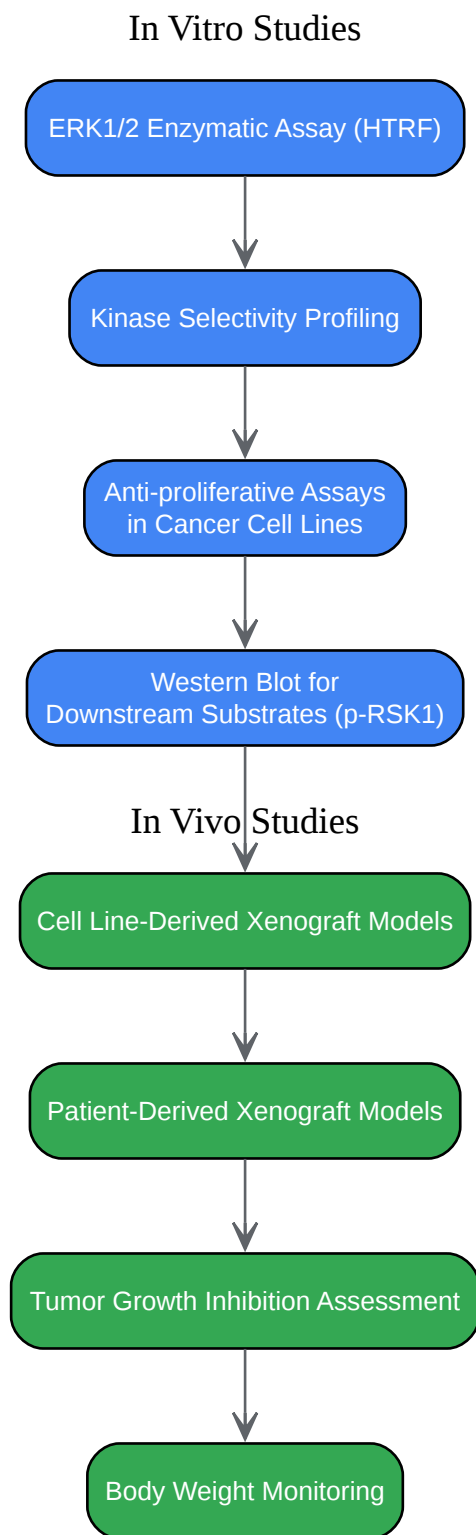
Signaling Pathway



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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of **ASN007**.

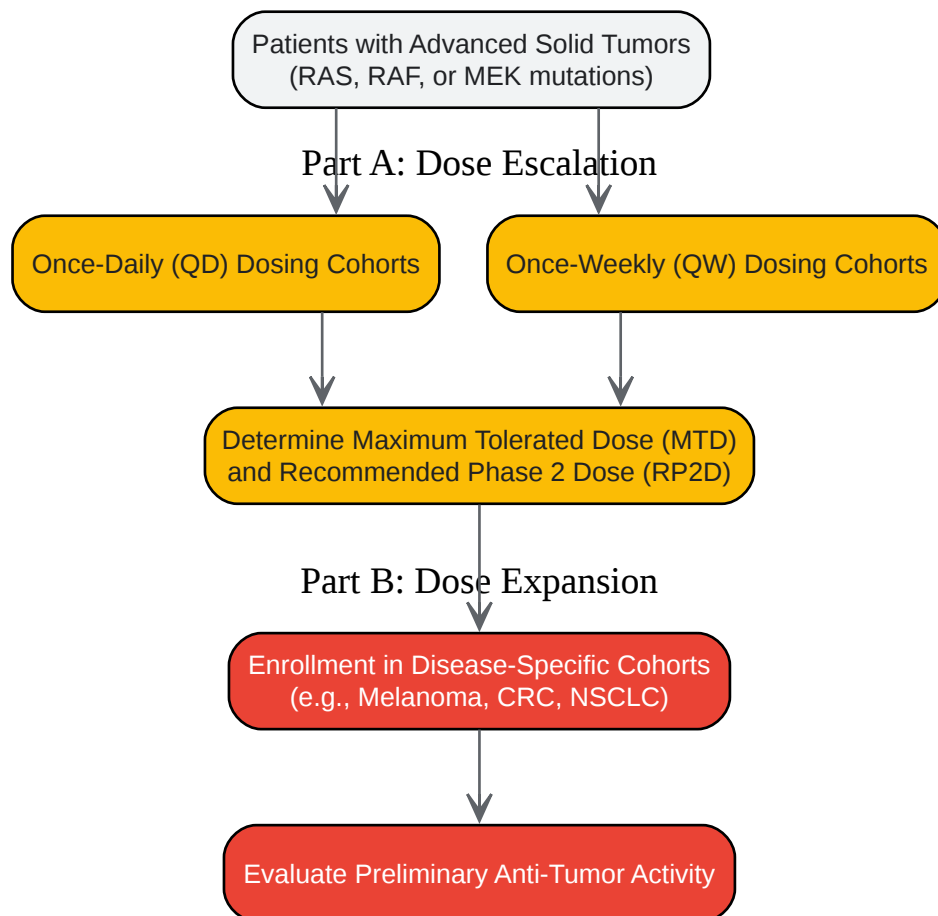
Experimental Workflow for Preclinical Evaluation



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Caption: A streamlined workflow for the preclinical evaluation of **ASN007**.

Phase 1 Clinical Trial Design



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Caption: The design of the Phase 1 clinical trial for **ASN007** (NCT03415126).

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